molecular formula C19H18N2OS B2666908 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole CAS No. 478077-37-1

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole

Cat. No.: B2666908
CAS No.: 478077-37-1
M. Wt: 322.43
InChI Key: KNPVZWYWLQEJLU-UHFFFAOYSA-N
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Description

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole is a heterocyclic compound that features both a benzothiazole and a piperidine moiety

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole” is not available, a paper titled “Dual inhibition: a novel promising pharmacological approach for different disease conditions” discusses the mechanism of action of compounds with similar structures .

Safety and Hazards

The compound “2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one” has a safety data sheet available, indicating that it may be harmful if swallowed and may cause skin and eye irritation .

Future Directions

A paper titled “Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor” discusses the potential future directions of compounds with similar structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole typically involves the reaction of 1-benzoylpiperidine with 2-aminobenzothiazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like trifluoroacetic acid to facilitate the reaction . The mixture is heated under reflux conditions to ensure complete reaction and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones, alcohols, or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Benzoylpiperidin-4-yl)-1,3-benzothiazole is unique due to its specific combination of benzothiazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c22-19(15-6-2-1-3-7-15)21-12-10-14(11-13-21)18-20-16-8-4-5-9-17(16)23-18/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPVZWYWLQEJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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